L-Alanyl-L-Glutamine (CAS: 39537-23-0) is a dipeptide of L-alanine and L-glutamine, designed as a highly stable and soluble alternative to free L-glutamine. Its primary function is to deliver L-glutamine for energy metabolism and protein synthesis in applications where the inherent instability of free L-glutamine is a process-critical liability, such as in biopharmaceutical manufacturing, cell culture media, and parenteral nutrition formulations. The key procurement drivers for L-Alanyl-L-Glutamine are its superior stability in aqueous solutions, especially during heat sterilization, and its ability to reduce the accumulation of cytotoxic ammonia.
Direct substitution of L-Alanyl-L-Glutamine with free L-glutamine is operationally unsound for most process-controlled applications. Free L-glutamine rapidly degrades in aqueous media at physiological temperatures (37°C), generating cytotoxic ammonia and pyroglutamic acid. This instability compromises media quality, inhibits cell growth, alters metabolism, and reduces final product yield, necessitating more frequent media changes and creating batch-to-batch variability. While other dipeptides like Glycyl-L-Glutamine offer stability, they exhibit different cellular uptake kinetics, leading to altered metabolic rates and potentially lower cell proliferation compared to L-Alanyl-L-Glutamine, making them non-interchangeable without significant process re-validation.
L-Alanyl-L-Glutamine demonstrates superior stability under heat sterilization conditions where free L-glutamine rapidly degrades. After autoclaving at 122°C for 20 minutes, 90% of L-Alanyl-L-Glutamine remains intact. In contrast, free L-glutamine is known to be heat-labile and cannot withstand such sterilization procedures without significant degradation into toxic byproducts.
| Evidence Dimension | Remaining compound after heat treatment |
| Target Compound Data | 90% remaining |
| Comparator Or Baseline | Free L-Glutamine (Does not withstand sterilization) |
| Quantified Difference | Qualitatively withstands autoclaving while L-Glutamine does not. |
| Conditions | Aqueous solution, 122°C for 20 minutes. |
This enables the preparation of heat-sterilized, ready-to-use concentrated stock solutions, improving workflow efficiency and ensuring formulation sterility.
The aqueous solubility of L-Alanyl-L-Glutamine is significantly higher than that of free L-glutamine, facilitating the preparation of highly concentrated, stable stock solutions. At room temperature (20-25°C), the solubility of L-Alanyl-L-Glutamine is approximately 500-586 g/L, whereas free L-glutamine is only soluble up to 35 g/L.
| Evidence Dimension | Aqueous Solubility (g/L) |
| Target Compound Data | ~500-586 g/L |
| Comparator Or Baseline | L-Glutamine: 35 g/L |
| Quantified Difference | >14x higher solubility |
| Conditions | Room temperature (20-25°C) in water. |
Higher solubility prevents precipitation issues and allows for the formulation of concentrated feeds in fed-batch bioprocessing, reducing dilution of the culture medium.
Using L-Alanyl-L-Glutamine as a glutamine source significantly reduces the accumulation of ammonia, a major cytotoxic byproduct of L-glutamine degradation. In a 30-day stability study at 37°C, culture medium containing free L-glutamine generated ammonia much more rapidly and to a higher final concentration compared to medium with an equimolar amount of L-Alanyl-L-Glutamine. This reduction in ammonia is directly linked to lower rates of apoptosis in cell culture, preserving cell viability and productivity.
| Evidence Dimension | Ammonia Generation Rate |
| Target Compound Data | Significantly lower rate of ammonia generation |
| Comparator Or Baseline | Free L-Glutamine: Higher rate of ammonia generation |
| Quantified Difference | Qualitatively lower ammonia accumulation over 30 days |
| Conditions | Basal culture medium incubated at 37°C for 30 days. |
Lower ammonia levels create a more stable and less toxic culture environment, leading to higher viable cell densities, reduced apoptosis, and more consistent product quality.
L-Alanyl-L-Glutamine demonstrates distinct metabolic advantages over other stabilized dipeptides like Glycyl-L-Glutamine. In porcine enterocytes, L-Alanyl-L-Glutamine treatment increased cellular basal respiration and ATP production compared to both free glutamine and Glycyl-L-Glutamine. Conversely, Glycyl-L-Glutamine treatment inhibited cell growth and reduced protein synthesis. Furthermore, studies in murine hybridoma cells show a much lower apparent Km for the hydrolyzing peptidase with L-Alanyl-L-Glutamine (1.2 mM) versus Glycyl-L-Glutamine (14 mM), indicating a significantly higher affinity and more efficient utilization.
| Evidence Dimension | Apparent Km of Hydrolyzing Peptidase |
| Target Compound Data | 1.2 mM |
| Comparator Or Baseline | Glycyl-L-Glutamine: 14 mM |
| Quantified Difference | Over 11-fold higher enzyme affinity |
| Conditions | Cytosolic fraction of murine hybridoma (CC9C10) cells. |
This demonstrates that L-Alanyl-L-Glutamine is not just a stable glutamine source, but one that is more efficiently utilized by cells than its closest dipeptide competitor, leading to better energetic status and proliferation.
For industrial biomanufacturing of biologics (e.g., monoclonal antibodies), the high solubility of L-Alanyl-L-Glutamine allows for the creation of highly concentrated feed streams, minimizing culture dilution. Its stability and reduced ammonia generation lead to a healthier, more productive, and longer-lasting culture, maximizing final product titer.
In clinical nutrition, the ability of L-Alanyl-L-Glutamine to withstand heat sterilization is a critical procurement differentiator. It allows for its inclusion in terminally sterilized, all-in-one parenteral nutrition bags, a process that is impossible with unstable free L-glutamine.
For researchers developing or using chemically defined media, L-Alanyl-L-Glutamine provides a stable, consistent, and animal-origin-free source of glutamine. Its long shelf-life in solution at 4°C and 25°C simplifies media preparation and storage, ensuring reproducible experimental outcomes without the rapid degradation seen with free L-glutamine.